

Adrenalone (CAS 99-45-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenalone, with CAS number 99-45-6, is a synthetic ketone derivative of epinephrine. It primarily functions as an $\alpha 1$ -adrenergic receptor agonist, exhibiting vasoconstrictive and hemostatic properties. It also demonstrates inhibitory activity against dopamine β -hydroxylase. This technical guide provides a comprehensive overview of the scientific data available for **adrenalone**, including its chemical and physical properties, pharmacological activities, and available toxicological information. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

Adrenalone is typically a white to off-white or pale yellow crystalline solid.[1][2][3] It is structurally related to catecholamines, particularly adrenaline, with a ketone group replacing the alcohol function, rendering it optically inactive.[4] The hydrochloride salt is a common form, which is more soluble in water.[4]



Property	Value	Source(s)
CAS Number	99-45-6	
Alternate CAS	62-13-5 (Hydrochloride)	_
Molecular Formula	С9Н11NО3	_
Molecular Weight	181.19 g/mol	_
IUPAC Name	1-(3,4-dihydroxyphenyl)-2- (methylamino)ethanone	
Synonyms	Adrenone, 3',4'-Dihydroxy-2- (methylamino)acetophenone, Kephrine, Stryphnon	
Appearance	White to off-white or pale yellow crystalline powder/solid	_
Melting Point	235-236 °C (decomposes)	_
Boiling Point	~405.6 °C at 760 mmHg (estimate)	
Solubility	Sparingly soluble in water, alcohol, and ether. Soluble in aqueous acid. The hydrochloride salt is soluble in water (1:8) and 94% ethanol (1:45). Soluble in DMSO (44 mg/mL).	
pKa (Strongest Acidic)	7.5 (predicted)	_
pKa (Strongest Basic)	8.24 (predicted)	_

Pharmacological Activity and Mechanism of Action

 $\label{lem:continuous} \textbf{Adrenalone} \mbox{'s primary mechanism of action is as a selective agonist for $\alpha 1$-adrenergic receptors, with little affinity for β-receptors. This interaction mediates its vasoconstrictive and hemostatic effects. Additionally, $adrenalone$ has been shown to inhibit the enzyme dopamine $\alpha 1$-adrenergic receptors.$



β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine. It also inhibits the norepinephrine transporter (NET).

Adrenergic Receptor Activity

As an α 1-adrenergic agonist, **adrenalone** mimics the effects of endogenous catecholamines like norepinephrine at these receptors. This leads to the activation of downstream signaling cascades.

Vasoconstrictor and Hemostatic Activity

The agonism of $\alpha 1$ -adrenergic receptors in the smooth muscle of blood vessels leads to vasoconstriction. This narrowing of the blood vessels reduces blood flow and contributes to its hemostatic properties, making it useful as a topical agent to control bleeding.

Dopamine β-Hydroxylase Inhibition

Adrenalone has been identified as an inhibitor of dopamine β -hydroxylase. This enzyme is crucial for the biosynthesis of norepinephrine from dopamine. Inhibition of this enzyme can alter the balance of these neurotransmitters.

Norepinephrine Transporter (NET) Inhibition

Adrenalone has been shown to be an inhibitor of the norepinephrine transporter (NET) with an IC50 of 36.9 µM.

Experimental ProtocolsSynthesis of Adrenalone

Principle: The synthesis of **adrenalone** can be achieved through the reaction of 3,4-dihydroxy- α -chloroacetophenone with an excess of aqueous methylamine.

Materials:

- 3,4-dihydroxy-α-chloroacetophenone
- 33% aqueous methylamine solution



- · Dilute hydrochloric acid
- Aqueous ammonium solution

- To a suspension of one part of 3,4-dihydroxy-α-chloroacetophenone, add one part of a 60% solution of methylamine dropwise.
- A residue of the salt of methylamine and ω-chloro-3,4-dihydroxyacetophenone will form immediately.
- Heat the mixture to dissolve the salt, which will then convert to crude 3,4-dihydroxy-α-methylaminoacetophenone.
- Dissolve the product in dilute hydrochloric acid.
- To this solution, add aqueous ammonium solution dropwise to precipitate light yellow crystals of 3,4-dihydroxy-α-methylaminoacetophenone (adrenalone).

Adrenergic Receptor Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity of **adrenalone** for α 1-adrenergic receptors.

Materials:

- Cell membranes prepared from a cell line overexpressing human α1A-adrenergic receptors (e.g., HEK293 cells)
- [3H]-Prazosin (radioligand)
- Adrenalone (test compound)
- Phentolamine (non-specific binding control)
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)



- Scintillation cocktail
- Glass fiber filters
- 96-well plates

- In a 96-well plate, add 50 μL of assay buffer to all wells.
- For total binding wells, add 50 μL of [3H]-Prazosin at a final concentration of 0.5 nM.
- For non-specific binding wells, add 25 μ L of phentolamine (final concentration 10 μ M) and 25 μ L of [³H]-Prazosin.
- For competition binding wells, add 25 μ L of **adrenalone** at various concentrations (e.g., 10^{-10} to 10^{-4} M) and 25 μ L of [3 H]-Prazosin.
- Add 100 μL of the cell membrane preparation (containing 20-40 μg of protein) to all wells.
- Incubate the plate at 25°C for 60 minutes.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of **adrenalone** from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Hypothetical Protocol)

Objective: To assess the vasoconstrictive effect of **adrenalone** on isolated arterial rings.

Materials:



- Rat thoracic aorta
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
- Phenylephrine (positive control)
- Adrenalone (test compound)
- Organ bath system with force transducers

- Euthanize a rat and carefully dissect the thoracic aorta.
- Cut the aorta into rings of 2-3 mm in length.
- Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
- Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).
- Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution to return to baseline.
- Construct a cumulative concentration-response curve for adrenalone by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.
- Record the contractile response at each concentration.
- Calculate the EC50 value from the concentration-response curve.

Hemostatic Activity Assay - Platelet Aggregation (Hypothetical Protocol)

Objective: To evaluate the effect of **adrenalone** on platelet aggregation.



Materials:

- Human platelet-rich plasma (PRP)
- ADP (adenosine diphosphate) or collagen (platelet agonists)
- Adrenalone (test compound)
- Platelet aggregometer

Procedure:

- Prepare PRP from fresh human blood anticoagulated with sodium citrate.
- Pre-warm the PRP to 37°C.
- Place a cuvette with PRP in the aggregometer and establish a baseline reading.
- Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to induce aggregation and record the response.
- In separate experiments, pre-incubate the PRP with various concentrations of **adrenalone** for a defined period (e.g., 5 minutes) before adding the agonist.
- Record the aggregation response in the presence of adrenalone.
- Analyze the data to determine if adrenalone enhances or inhibits agonist-induced platelet aggregation.

Dopamine β-Hydroxylase Inhibition Assay (Hypothetical Protocol)

Objective: To determine the inhibitory activity of **adrenalone** on dopamine β -hydroxylase.

Materials:

Purified bovine adrenal dopamine β-hydroxylase

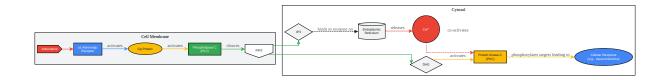


- Tyramine (substrate)
- Ascorbate (cofactor)
- Catalase
- Adrenalone (test compound)
- Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- HPLC system for product detection (octopamine)

- Prepare a reaction mixture containing assay buffer, ascorbate, catalase, and the enzyme.
- Add **adrenalone** at various concentrations to the reaction mixture.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding the substrate, tyramine.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a quenching solution (e.g., perchloric acid).
- Analyze the formation of the product, octopamine, using an HPLC system.
- Calculate the percentage of inhibition for each concentration of adrenalone and determine the IC50 value.

Visualization of Pathways and Workflows Signaling Pathway



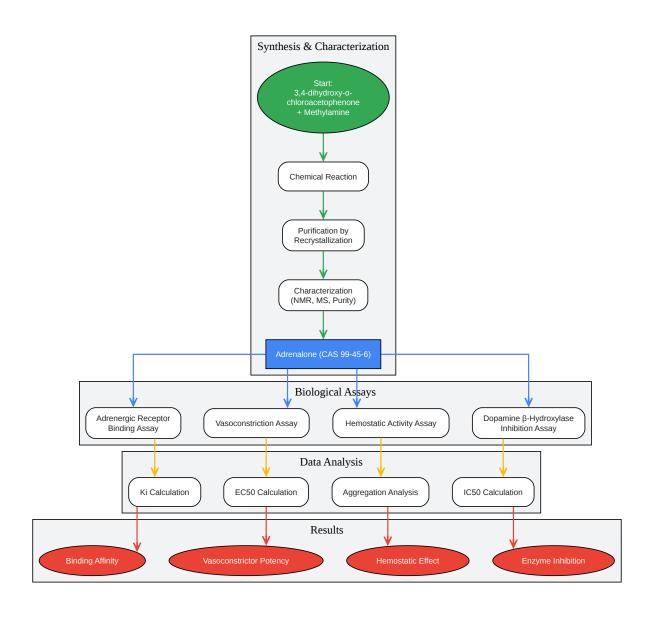


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Caption: Alpha-1 adrenergic receptor signaling pathway activated by **Adrenalone**.

Experimental Workflow





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Caption: Experimental workflow for the synthesis and biological evaluation of Adrenalone.



Toxicological Data

The available toxicological data for **adrenalone** is limited. Most Material Safety Data Sheets (MSDS) indicate that data for acute toxicity (LD50 oral, dermal, inhalation) is not available. It is advised to handle **adrenalone** with standard laboratory precautions for a chemical of unknown potency.

Conclusion

Adrenalone (CAS 99-45-6) is a well-characterized compound with established $\alpha 1$ -adrenergic agonist activity, leading to its application as a topical vasoconstrictor and hemostatic agent. Its additional role as a dopamine β -hydroxylase inhibitor presents further avenues for research. This guide provides a foundational resource for scientists and researchers, summarizing the key scientific data and offering detailed experimental protocols to facilitate further investigation into the therapeutic potential of **adrenalone**. The provided visualizations of its primary signaling pathway and a general experimental workflow offer a clear framework for understanding its mechanism of action and for planning future studies. Further research is warranted to fully elucidate its pharmacological profile and to establish a comprehensive toxicological assessment.

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- To cite this document: BenchChem. [Adrenalone (CAS 99-45-6): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665550#adrenalone-cas-number-99-45-6-scientific-data]



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